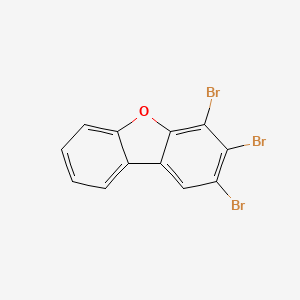
2,3,4-Tribromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound. It is characterized by the presence of three bromine atoms attached to the dibenzofuran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the use of tribromoisocyanuric acid as a brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The tribromoisocyanuric acid provides a stable and efficient source of bromine atoms, facilitating the selective bromination of the dibenzofuran core .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2,3,4-Tribromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 2,3,4-Tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. For example, it can bind to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, and modulate the expression of genes involved in various biological processes. This interaction can lead to changes in cellular functions and responses, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound of 2,3,4-Tribromo-dibenzofuran, known for its aromatic properties and use in various chemical applications.
Polybrominated Dibenzofurans: A class of compounds containing multiple bromine atoms attached to the dibenzofuran core, with similar chemical properties and applications.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its selective bromination allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
617707-50-3 |
|---|---|
Formule moléculaire |
C12H5Br3O |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
2,3,4-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)11(15)10(8)14/h1-5H |
Clé InChI |
PLNFQSTVRAQHRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3O2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)

![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)
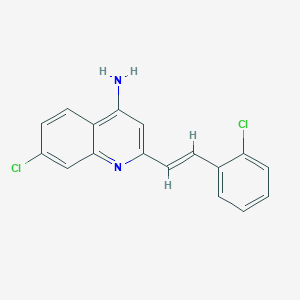
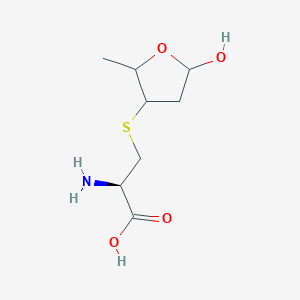
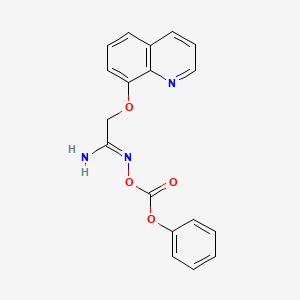
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
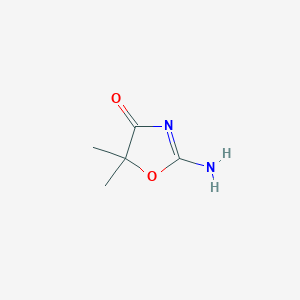
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
